molecular formula C15H13F2NO4S B265894 Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Cat. No. B265894
M. Wt: 341.3 g/mol
InChI Key: QUGMQXNOIJOXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, commonly known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the pathogenesis of various diseases, including cancer.

Mechanism of Action

Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate exerts its anti-cancer effects by inhibiting ODC, which is a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the pathogenesis of various diseases, including cancer. By inhibiting ODC, Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate reduces the levels of polyamines, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has also been shown to modulate the immune system, leading to increased anti-tumor activity.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has several advantages as a research tool. It is a highly specific inhibitor of ODC, and its effects can be easily measured using biochemical assays. Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate is also relatively non-toxic, making it suitable for use in animal models of disease. However, Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has some limitations as a research tool. It can be difficult to administer in vivo, as it has poor solubility and bioavailability. Additionally, its effects on polyamine metabolism can be complex, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate. One area of interest is the development of more potent and selective ODC inhibitors. Another area of interest is the investigation of Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has potential applications in other diseases, such as parasitic infections and inflammatory disorders, and further research is needed to explore these possibilities.

Synthesis Methods

Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate is synthesized by the reaction of 2,4-difluorobenzenesulfonyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain highly pure Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate.

Scientific Research Applications

Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit cell growth and proliferation in various cancer cell lines, including colon, breast, and prostate cancer. Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has also been investigated as a chemopreventive agent, as it can inhibit the development of tumors in animal models of cancer.

properties

Product Name

Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Molecular Formula

C15H13F2NO4S

Molecular Weight

341.3 g/mol

IUPAC Name

ethyl 2-[(2,4-difluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H13F2NO4S/c1-2-22-15(19)11-5-3-4-6-13(11)18-23(20,21)14-8-7-10(16)9-12(14)17/h3-9,18H,2H2,1H3

InChI Key

QUGMQXNOIJOXQJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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